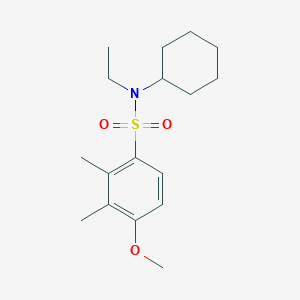![molecular formula C14H23NO3 B5849360 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5849360.png)
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). It is a chemical compound that has been extensively studied for its potential use in treating various diseases.
Mechanism of Action
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 works by selectively inhibiting the PDE4 enzyme, which is responsible for breaking down cAMP. By inhibiting PDE4, 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 increases the levels of cAMP in cells, which leads to a variety of downstream effects, including the activation of protein kinase A (PKA) and the regulation of gene expression.
Biochemical and Physiological Effects:
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the improvement of lung function, and the enhancement of memory and cognitive function. In addition, 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has been shown to have anti-tumor properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has several advantages for lab experiments, including its selectivity for PDE4 and its ability to increase cAMP levels in cells. However, 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724, including the development of more efficient synthesis methods, the investigation of its potential use in treating other diseases, and the exploration of its mechanism of action at the molecular level. In addition, the development of more selective PDE4 inhibitors and the investigation of their potential therapeutic applications is an area of active research.
Synthesis Methods
The synthesis method for 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 involves several steps, including the reaction of 4-hydroxy-2,6-dimethoxybenzaldehyde with 1-ethylpropylamine to form 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxybenzaldehyde. This intermediate is then reacted with sodium borohydride to produce 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724. The overall yield of this synthesis method is around 20%.
Scientific Research Applications
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has been extensively studied for its potential use in treating various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease. In asthma and COPD, 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has been shown to reduce inflammation and improve lung function by inhibiting the production of inflammatory mediators. In Alzheimer's disease, 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has been shown to improve memory and cognitive function by increasing the levels of cAMP in the brain.
properties
IUPAC Name |
2,6-dimethoxy-4-[(pentan-3-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-11(6-2)15-9-10-7-12(17-3)14(16)13(8-10)18-4/h7-8,11,15-16H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUNDVEERAKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C(=C1)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B5849278.png)

![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
![9-chloro-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5849313.png)
![1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5849320.png)

![N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B5849334.png)
![N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5849357.png)
![4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5849365.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B5849375.png)
